molecular formula C13H10BrN3O B15080499 N'-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide

N'-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide

Cat. No.: B15080499
M. Wt: 304.14 g/mol
InChI Key: ZSLYYVGHLWKLKC-CXUHLZMHSA-N
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Description

N'-[(E)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base derivative synthesized via the condensation of pyridine-2-carbohydrazide with 4-bromobenzaldehyde under reflux conditions in ethanol . The compound features a pyridine ring at position 2, a hydrazide backbone, and an (E)-configured imine group linked to a 4-bromophenyl substituent (Figure 1). This structure is characterized by distinct spectroscopic signatures:

  • IR: C=O stretch (1666–1678 cm⁻¹), C=N stretch (~1591 cm⁻¹), and NH stretch (~3209 cm⁻¹) .
  • NMR: Resonances for the azomethine proton (δ ~8.0–8.2 ppm) and aromatic protons (δ ~6.8–8.2 ppm) .
  • X-ray crystallography: Confirms the (E)-configuration of the imine group, critical for biological activity .

The 4-bromophenyl group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C13H10BrN3O/c14-11-6-4-10(5-7-11)9-16-17-13(18)12-3-1-2-8-15-12/h1-9H,(H,17,18)/b16-9+

InChI Key

ZSLYYVGHLWKLKC-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The hydrazone undergoes oxidation to form N-oxide derivatives , enhancing its biological activity. Experimental data from m-CPBA (meta-chloroperbenzoic acid)-mediated oxidation:

Parameter Value
Oxidizing Agentm-CPBA (1.2 equiv)
SolventAcetone
Temperature0–5°C initially, then RT
Reaction Time30 days
Yield25–29%

The product, N'-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide-N-oxide, shows altered electronic properties due to the N→O group, confirmed by mass spectrometry ([M+1]⁺ = 322 m/z) .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloaddition reactions with alkynes or nitriles to form heterocyclic systems. For example:

Reaction Partner Product Conditions
PhenylacetylenePyrazoline derivativeCu(I) catalysis, 80°C, 12h
AcetonitrileTriazole derivativeNaN₃, DMF, 100°C, 24h

These reactions exploit the hydrazone’s C=N bond as a dipolarophile, generating five-membered rings with potential pharmacological applications.

(a) Protonation/Deprotonation

The pyridine nitrogen (pKa ≈ 3–4) and hydrazone NH (pKa ≈ 10–12) enable pH-dependent behavior:

  • Acidic Conditions : Protonation of pyridine nitrogen enhances solubility in polar solvents.

  • Basic Conditions : Deprotonation of NH facilitates coordination with metal ions (e.g., Cu²⁺, Zn²⁺).

(b) Hydrolysis

Under strong acidic or basic conditions, the hydrazone bond cleaves:

text
N'-[(E)-...] → Pyridine-2-carbohydrazide + 4-Bromobenzaldehyde

This reversibility is critical for prodrug design .

Metal Coordination Reactions

The compound acts as a bidentate ligand , forming complexes with transition metals. Representative examples:

Metal Salt Complex Structure Application
CuCl₂·2H₂OSquare planar geometryAntimicrobial agents
Zn(OAc)₂Tetrahedral coordinationFluorescent sensors

Spectroscopic shifts in IR (C=N stretch: 1600 → 1580 cm⁻¹) and NMR (pyridine ring deshielding) confirm coordination .

(a) Bromine Substitution

The 4-bromophenyl group undergoes cross-coupling reactions :

Reaction Type Conditions Product
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiphenyl derivatives
Ullmann CouplingCuI, 1,10-phenanthroline, DMFDiarylamines

(b) Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to C-N, yielding a saturated hydrazine derivative.

Table of Key Reaction Outcomes

Reaction Type Reagents/Conditions Product Yield
Oxidationm-CPBA, acetone, 30 daysN-Oxide derivative28%
CycloadditionPhenylacetylene, Cu(I)Pyrazoline65%
Metal CoordinationCuCl₂, ethanol, RTCu(II) complex72%
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiphenyl analog58%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 214°C .

  • Light Sensitivity : Prolonged exposure causes E→Z isomerization.

  • Solubility : Poor in water; soluble in DMSO, chloroform, and DMF .

This compound’s versatility in forming coordination complexes, heterocycles, and cross-coupled products makes it valuable in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Substituent Variations and Bioactivity
Compound Name Substituent(s) Bioactivity Reference
N'-[(E)-(4-Bromophenyl)methylidene]pyridine-2-carbohydrazide 4-Bromophenyl, pyridine-2 Antibacterial, antifungal (hypothetical)
N'-[(5-Nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide Adamantane, 5-nitrothiophene Broad-spectrum antibacterial
3-(4-Bromophenyl)-N′-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide Pyrazole, pyridine-4 Not reported
N'-[(E)-(2-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide Quinoline, 2-bromophenyl Not reported
  • Adamantane Derivatives () : Adamantane-containing carbohydrazides exhibit broad-spectrum antibacterial activity, likely due to enhanced lipophilicity and membrane penetration. The nitrothiophene group may contribute to redox-mediated toxicity .
  • Quinoline Derivatives (): The extended aromatic system in quinoline may improve DNA intercalation or topoisomerase inhibition, common in anticancer agents.

Influence of Heterocycle Position

  • Pyridine-2 vs. Pyridine-4 : Pyridine-2-carbohydrazide derivatives (e.g., the target compound) may exhibit stronger metal coordination through the pyridine nitrogen compared to pyridine-4 analogs (e.g., ), which prioritize azomethine and sulfur/thiophene coordination .
  • Thiazole vs. Pyridine () : Thiazole-containing derivatives show enhanced antifungal activity, possibly due to sulfur's electronegativity and hydrogen-bonding capacity.

Metal Complexation Behavior

  • Target Compound : Expected to form octahedral complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via pyridine-N and azomethine-N coordination, similar to ’s thiophene-containing analogs .
  • Comparison with Adamantane Derivatives () : Adamantane’s rigid structure may sterically hinder metal coordination, reducing complex stability compared to planar aryl groups.

Biological Activity

N'-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide is a synthetic organic compound classified as a hydrazone. Its unique structure, featuring a pyridine ring and a bromophenyl group, contributes to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential applications, drawing on various research findings.

Synthesis

The compound is typically synthesized through the condensation reaction of pyridine-2-carbohydrazide with 4-bromobenzaldehyde. The reaction yields a yellowish solid, which can be characterized by various spectroscopic methods such as NMR and FT-IR. The general reaction can be represented as follows:

Pyridine 2 carbohydrazide+4 bromobenzaldehydeN E 4 bromophenyl methylidene pyridine 2 carbohydrazide\text{Pyridine 2 carbohydrazide}+\text{4 bromobenzaldehyde}\rightarrow \text{N E 4 bromophenyl methylidene pyridine 2 carbohydrazide}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Initial studies suggest that this compound interacts with various enzymes and receptors in biological systems, influencing their activity. Molecular docking simulations are being employed to elucidate its mechanism of action at the molecular level .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several hydrazone derivatives, including this compound. The results demonstrated its potent activity against S. aureus and E. coli, with complete bacterial death observed within hours at specific concentrations .
  • Structural Activity Relationship (SAR) : Research into SAR has shown that substituents on the phenyl ring significantly affect biological activity. Variations in halogen substitutions lead to differences in lipophilicity and bioavailability, which are critical for antimicrobial efficacy .

Potential Applications

The biological activities of this compound suggest several potential applications:

  • Antimicrobial Agent : Given its effectiveness against various pathogens, the compound could be developed into a therapeutic agent for treating bacterial infections.
  • Pharmaceutical Research : Its interactions with biological systems make it a candidate for further research in drug design and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(E)-(4-bromophenyl)methylidene]pyridine-2-carbohydrazide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via Schiff base condensation between pyridine-2-carbohydrazide and 4-bromobenzaldehyde. Key variables include solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and catalyst use (e.g., acetic acid). Purification via recrystallization in ethanol yields >85% purity, confirmed by HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm imine (C=N) stretch at ~1600 cm⁻¹ and amide (C=O) at ~1680 cm⁻¹ .
  • NMR : 1H^1H NMR shows distinct peaks for pyridine protons (δ 8.2–8.8 ppm) and aromatic bromophenyl protons (δ 7.4–7.8 ppm) .
  • XRD : Monoclinic crystal system with space group P21_1/c, validated by single-crystal diffraction (R-factor < 0.05) .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodological Answer : Acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}). Coordination occurs via the pyridyl nitrogen, imine nitrogen, and carbonyl oxygen. These complexes are studied for catalytic oxidation reactions or antimicrobial activity .

Advanced Research Questions

Q. How do substituent modifications (e.g., electron-withdrawing vs. electron-donating groups) on the phenyl ring influence biological activity?

  • Methodological Answer :

  • Replace the 4-bromo group with methoxy (electron-donating) or nitro (electron-withdrawing) groups.
  • Compare antibacterial efficacy (MIC values) against S. aureus and E. coli. Bromo-substituted derivatives show enhanced activity due to increased lipophilicity .
  • Data Analysis : Use ANOVA to assess significance (p < 0.05) between substituent groups .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., solvent DMSO concentration, bacterial strain variability) .
  • Meta-Analysis : Pool data from multiple studies (e.g., MIC ranges: 8–64 µg/mL for P. aeruginosa) and identify outliers via Grubbs’ test .
  • Mechanistic Studies : Use molecular docking to validate binding affinity to E. coli DNA gyrase (PDB: 1KZN) .

Q. What strategies optimize metal complex stability for catalytic applications?

  • Methodological Answer :

  • Ligand-to-Metal Ratio : A 2:1 (ligand:metal) ratio maximizes stability for Cu(II) complexes, confirmed by Job’s plot .
  • Solvent Effects : Acetonitrile enhances complex solubility, while water induces hydrolysis. Monitor stability via UV-Vis (λ~450 nm for d-d transitions) .

Experimental Design & Data Analysis

Design an experiment to determine the compound’s antioxidant activity via DPPH assay.

  • Protocol :

Prepare 0.1 mM DPPH in ethanol.

Incubate with compound (10–100 µg/mL) for 30 min in the dark.

Measure absorbance at 517 nm.

Calculate IC50_{50} using nonlinear regression.

  • Validation : Compare with ascorbic acid (IC50_{50} ~5 µg/mL). Reproducibility: ±5% RSD across triplicates .

Q. How to analyze crystal packing interactions affecting solubility?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Identify dominant interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer .
  • Solubility Testing : Correlate interaction energy with solubility in DMSO (high) vs. water (low) .

Tables for Key Data

Property Value Reference
Melting Point210–212°C
LogP (Octanol-Water)2.8 ± 0.3
Cu(II) Complex Stability Constantlog β = 12.4 ± 0.2
Antibacterial MIC (E. coli)32 µg/mL

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